INCB052793
Description
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
INCB052793; INCB-052793; INCB 052793.; Unknown |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Incb052793 Activity
Elucidation of Primary Molecular Targets and Binding Dynamics of INCB052793
The therapeutic potential of this compound is rooted in its precise interaction with specific molecular targets within the cell. Understanding these interactions, including its primary target affinity, selectivity over related enzymes, and the kinetics of this binding, is fundamental to characterizing its pharmacological profile.
Characterization of JAK1 as a Selective Kinase Target of this compound
This compound is specifically characterized as a selective inhibitor of Janus-associated kinase 1 (JAK1). oaepublish.com The Janus kinase family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These enzymes are non-receptor tyrosine kinases that play a pivotal role in transducing signals from cytokine receptors on the cell surface to the nucleus. JAK1, in particular, is associated with the signaling of numerous pro-inflammatory cytokines. Upon administration, this compound binds to JAK1 and inhibits its kinase activity, thereby blocking the phosphorylation of downstream signaling molecules. oaepublish.com This targeted action is crucial for its therapeutic effect, as dysregulated JAK1 signaling is a known driver in the pathogenesis of various cancers, including multiple myeloma. nih.gov
Assessment of this compound's Selectivity Profile Against Other JAK Isoforms and Kinases
A critical aspect of a kinase inhibitor's profile is its selectivity. High selectivity for the intended target (JAK1) over other related kinases, such as JAK2, JAK3, and TYK2, is desirable to minimize off-target effects. The selectivity of an inhibitor is typically determined through comprehensive screening against a panel of kinases, with the results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The ratio of IC50 values for off-target kinases to the on-target kinase provides a quantitative measure of selectivity.
While this compound is described as a selective JAK1 inhibitor, specific IC50 values from biochemical kinase selectivity assays against the full panel of JAK isoforms are not detailed in the publicly available literature. Such data is essential for a complete understanding of its specificity.
| Kinase Target | Biochemical IC50 (nM) | Selectivity Fold vs. JAK1 |
|---|---|---|
| JAK1 | Data not publicly available | 1x |
| JAK2 | Data not publicly available | Data not publicly available |
| JAK3 | Data not publicly available | Data not publicly available |
| TYK2 | Data not publicly available | Data not publicly available |
In Vitro Binding Assays and Enzyme Inhibition Kinetics of this compound
In vitro binding assays and enzyme inhibition kinetics are employed to quantify the interaction between an inhibitor and its target enzyme. These studies determine key parameters such as the IC50 value, which measures the concentration of the inhibitor required to reduce enzyme activity by half, and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. Radiometric assays are often considered the gold standard for kinase profiling, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate. reactionbiology.com
Detailed kinetic parameters, such as the specific biochemical IC50 or Ki values for this compound against JAK1, have not been disclosed in the reviewed scientific literature. This information would provide a precise measure of the compound's potency at the enzymatic level.
| Parameter | Value | Assay Type |
|---|---|---|
| Target | JAK1 | Biochemical Kinase Assay |
| IC50 / Ki | Data not publicly available |
Modulation of Intracellular Signal Transduction Pathways by this compound
The therapeutic efficacy of this compound stems from its ability to interrupt key intracellular signaling pathways that are essential for cancer cell function. By inhibiting its primary target, this compound produces downstream effects that disrupt the complex network of signals governing cell growth, survival, and proliferation.
Impact of this compound on the JAK-STAT Signaling Cascade
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a principal signaling mechanism for a wide array of cytokines and growth factors. oaepublish.com In its canonical form, cytokine binding to a receptor induces the activation of receptor-associated JAKs via trans-phosphorylation. Activated JAKs then phosphorylate tyrosine residues on the receptor's cytoplasmic tail, creating docking sites for STAT proteins. oaepublish.com Following recruitment, STATs are themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.
By selectively inhibiting JAK1, this compound directly interferes with this cascade. This inhibition prevents the phosphorylation and activation of JAK1, which in turn blocks the recruitment and subsequent phosphorylation of STAT proteins, ultimately disrupting the entire downstream signaling pathway. This mechanism has been shown to be effective in preclinical models of multiple myeloma, where the JAK-STAT pathway is often constitutively active. nih.gov
A direct and measurable consequence of JAK1 inhibition by this compound is the reduction of STAT protein phosphorylation. JAK1 is a key upstream kinase for several STAT proteins, most notably STAT3 and STAT5. Persistent tyrosine phosphorylation of STAT3 (on residue Y705) and STAT5 (on Y694/Y699) is a hallmark of many hematopoietic cancers and is associated with promoting cell proliferation and survival. nih.gov
As a selective JAK1 inhibitor, this compound is mechanistically expected to decrease the levels of phosphorylated STAT3 (p-STAT3) and phosphorylated STAT5 (p-STAT5) in cancer cells that rely on JAK1 signaling. By preventing the activation of these critical transcription factors, the inhibitor blocks the expression of their target genes, which include key regulators of cell cycle progression and apoptosis. While direct experimental data quantifying the reduction of p-STAT3 and p-STAT5 levels following treatment with this compound is not specified in the available literature, this effect is the well-established downstream consequence of selective JAK1 inhibition.
Regulation of Upstream Cytokine Receptor Signaling
The Janus kinase (JAK) family of proteins plays a crucial role in transducing signals from cytokine receptors. medchemexpress.comresearcher.life This process begins when a cytokine binds to its specific transmembrane receptor, leading to receptor oligomerization. This conformational change brings the associated JAK proteins into close proximity, allowing them to phosphorylate and activate each other. nih.gov
This compound exerts its regulatory effect at this critical juncture. By specifically binding to JAK1, it inhibits the autophosphorylation of the kinase and its subsequent activation. cancer.gov This blockade prevents the phosphorylation of the cytokine receptor tails, thereby interrupting the recruitment and activation of downstream signaling proteins. nih.gov In essence, this compound acts as a molecular switch, turning off the signal that would normally be propagated from the cell surface into the cell's interior following cytokine stimulation. This interference with JAK1-dependent signaling is the primary mechanism by which it regulates upstream cytokine receptor signaling. cancer.gov
Influence of this compound on Downstream Effectors of JAK-STAT Signaling
The inhibition of JAK1 by this compound has profound consequences for the downstream effectors of the JAK-STAT pathway. Once activated, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and act as transcription factors to regulate the expression of a wide array of genes involved in cell proliferation, survival, and differentiation. medchemexpress.comnih.gov By blocking JAK1, this compound prevents the activation of these STAT proteins, leading to the dysregulation of their target genes.
The JAK-STAT pathway, particularly through STAT3, is a known regulator of genes that control apoptosis, or programmed cell death. Among the key proteins in this process are members of the B-cell lymphoma 2 (Bcl-2) family, including the anti-apoptotic proteins Bcl-xL (B-cell lymphoma-extra large) and Mcl-1 (Myeloid cell leukemia 1). frontiersin.org These proteins are crucial for cell survival, and their overexpression can contribute to tumorigenesis and resistance to therapy. frontiersin.orgmdpi.com
Aberrant STAT3 signaling can promote tumor cell survival by upregulating the expression of Bcl-xL. frontiersin.org Inhibition of the JAK-STAT pathway is therefore expected to downregulate the expression of these pro-survival proteins. This reduction in anti-apoptotic defenses can lower the threshold for apoptosis, contributing to the death of cancer cells. The interplay between Bcl-xL and Mcl-1 is critical, and targeting both can be an effective therapeutic strategy in certain cancers. nih.gov
In addition to promoting survival, the JAK-STAT pathway is instrumental in driving cell proliferation by controlling the expression of key cell cycle regulatory proteins. Constitutive activation of STAT3 can lead to the deregulation of genes such as c-Myc and Cyclin D1, which are essential for the progression of the cell cycle. frontiersin.org
c-Myc: A potent proto-oncogene, c-Myc is a transcription factor that regulates a vast number of genes involved in cell growth and proliferation. nih.gov
Cyclins D1 and D3: These proteins are regulatory subunits of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. The cyclin D-CDK4/6 complexes are pivotal for the G1 phase of the cell cycle, driving the cell towards DNA replication and division. mdpi.comqut.edu.au
By inhibiting JAK1-mediated signaling, this compound can lead to the downregulation of c-Myc and D-type cyclins. This modulation of cell cycle machinery can result in cell cycle arrest, thereby halting the uncontrolled proliferation of tumor cells. nih.gov
Investigation of Crosstalk Between JAK-STAT and Other Signaling Networks Induced by this compound
The JAK-STAT pathway does not operate in isolation. It is a central node in a complex web of intracellular signaling that exhibits extensive crosstalk with other major pathways, including the PI3K/Akt (Phosphatidylinositol 3-kinase/Protein kinase B) and MAPK (Mitogen-activated protein kinase) cascades. frontiersin.orgnih.gov These networks collectively regulate the majority of cellular activities, including growth, survival, and metabolism.
Activated JAKs can trigger the activation of the PI3K/Akt and MAPK pathways. nih.gov This crosstalk means that the biological effects of inhibiting JAK1 with this compound may not be limited to the direct downstream targets of STATs. The inhibition could have cascading effects, modulating the activity of these interconnected signaling networks. This complex interplay is an area of active investigation, as understanding these secondary effects is crucial for a comprehensive picture of the drug's mechanism of action and potential therapeutic applications. consensus.app
Cellular Responses to this compound Exposure in Preclinical Models
Preclinical models, such as cancer cell lines, are essential tools for evaluating the cellular effects of therapeutic compounds. nih.gov Studies using these models have demonstrated the direct impact of this compound on cancer cell growth and survival.
Effects of this compound on Cell Proliferation and Viability in Cell Lines
Research has shown that this compound has potent anti-tumor effects in preclinical models of multiple myeloma (MM), a disease where the JAK-STAT pathway is often constitutively active. multiplemyelomahub.com As a single agent, this compound significantly inhibits the viability of both established MM cell lines and primary MM cells freshly isolated from patients. multiplemyelomahub.comnih.gov This demonstrates that targeting JAK1 is an effective strategy to reduce the proliferation and survival of these malignant cells.
Effect of this compound on Multiple Myeloma Cell Viability
| Cell Line / Cell Type | Observed Effect | Reference |
|---|---|---|
| RPMI-8226 (MM Cell Line) | Significant inhibition of cell viability | nih.gov |
| U266 (MM Cell Line) | Significant inhibition of cell viability | nih.gov |
| Primary MM Cells (from patients) | Significant inhibition of cell viability | multiplemyelomahub.comnih.gov |
Induction of Apoptosis and Programmed Cell Death Pathways by this compound
This compound, an orally bioavailable inhibitor of Janus-associated kinase 1 (JAK1), demonstrates the ability to induce apoptosis, or programmed cell death, in cancer cells. cancer.gov This process is a critical mechanism for its potential antineoplastic activity. The induction of apoptosis by this compound is primarily mediated through the intrinsic, or mitochondrial, pathway. This pathway is initiated by various intracellular stresses and is heavily regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govbosterbio.com
Upon treatment with this compound, a cascade of events is initiated within the cell, leading to its demise. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytosol. nih.gov This release is often triggered by the activation of pro-apoptotic Bcl-2 family members like Bax and Bak. nih.govbosterbio.com Once in the cytosol, cytochrome c associates with Apaf-1 and procaspase-9 to form a complex known as the apoptosome. nih.gov This complex then activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3. The activation of this caspase cascade ultimately leads to the execution phase of apoptosis, characterized by DNA fragmentation and other morphological changes leading to cell death. bosterbio.com
The JAK/STAT signaling pathway, which this compound inhibits, plays a significant role in cell survival by promoting the expression of anti-apoptotic proteins. multiplemyelomahub.com Specifically, the activation of Signal Transducer and Activator of Transcription 3 (STAT3) can lead to the upregulation of anti-apoptotic Bcl-2 family members like Mcl-1. nih.gov By inhibiting JAK1, this compound prevents the phosphorylation and activation of STAT3, thereby reducing the expression of these survival proteins and tipping the cellular balance towards apoptosis.
Impact of this compound on Cell Cycle Progression (e.g., G0/G1 arrest)
In addition to inducing apoptosis, this compound has been shown to impact cell cycle progression, often leading to arrest in the G0/G1 phase. The cell cycle is a tightly regulated process that ensures the proper duplication and division of cells. nih.gov Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation.
The transition from the G1 phase to the S phase, where DNA replication occurs, is a critical checkpoint. This transition is governed by the activity of cyclin-dependent kinases (CDKs), particularly CDK4/6 and CDK2, which are regulated by cyclins and CDK inhibitors. nih.gov The JAK/STAT pathway, particularly STAT3, has been shown to influence the expression of key cell cycle regulators. For instance, STAT3 can promote the transcription of Cyclin D1, a protein essential for the G1/S transition. nih.gov
By inhibiting the JAK1/STAT3 pathway, this compound can lead to the downregulation of Cyclin D1. nih.gov This reduction in Cyclin D1 levels results in decreased activity of the CDK4/6 complexes. Consequently, the retinoblastoma protein (Rb) remains in its active, hypophosphorylated state, where it binds to and sequesters the E2F transcription factor. This prevents the expression of genes required for S-phase entry, leading to an accumulation of cells in the G1 phase of the cell cycle. Furthermore, the inhibition of the JAK/STAT pathway can also lead to an upregulation of CDK inhibitors like p21, which can further contribute to cell cycle arrest by inactivating G1/S-Cdk and S-Cdk complexes. youtube.com
Comprehensive Analysis of Gene Expression Profiles Following this compound Treatment
Gene expression profiling provides a global view of the transcriptional changes induced by a compound and can offer significant insights into its mechanism of action. Following treatment with this compound, comprehensive analyses have revealed significant alterations in the expression of a multitude of genes, largely reflecting the inhibition of the JAK/STAT signaling pathway.
A primary consequence of this compound treatment is the downregulation of STAT3 target genes. nih.govusf.edu STAT3 is a transcription factor that regulates the expression of genes involved in various cellular processes critical for tumor growth and survival, including proliferation, survival, and angiogenesis. nih.gov Therefore, a common finding in gene expression studies is the reduced transcription of genes such as c-Myc, Cyclin D1, and anti-apoptotic genes like MCL-1. nih.gov
Microarray and RNA-sequencing approaches have been utilized to identify these differentially expressed genes in a high-throughput manner. nih.govnih.gov These analyses not only confirm the expected downregulation of pro-proliferative and anti-apoptotic genes but can also uncover novel targets and pathways affected by JAK1 inhibition. The data generated from these studies can be used to construct gene signatures that may predict sensitivity or resistance to this compound.
| Gene Symbol | Function | Effect of this compound |
|---|---|---|
| CCND1 (Cyclin D1) | Cell Cycle Progression (G1/S Transition) | Downregulated |
| MYC | Cell Proliferation, Metabolism | Downregulated |
| MCL1 | Inhibition of Apoptosis | Downregulated |
| BCL2L1 (Bcl-xL) | Inhibition of Apoptosis | Downregulated |
| CDKN1A (p21) | Cell Cycle Inhibition | Upregulated |
Proteomic Analysis of Protein Expression and Post-Translational Modifications Induced by this compound
Proteomic analysis provides a complementary perspective to gene expression studies by directly examining the levels and modifications of proteins, which are the ultimate effectors of cellular function. Treatment with this compound induces significant changes in the cellular proteome, reflecting the downstream consequences of JAK1 inhibition.
A key post-translational modification (PTM) affected by this compound is phosphorylation. nih.govmdpi.com As a JAK1 inhibitor, its primary molecular effect is the reduction of phosphorylation of JAK1 itself and its downstream substrate, STAT3. cancer.gov This decrease in phosphorylated STAT3 (p-STAT3) is a direct biomarker of the drug's activity and can be readily detected by techniques such as Western blotting or mass spectrometry-based proteomics. The inhibition of STAT3 phosphorylation prevents its dimerization, nuclear translocation, and transcriptional activity. mdpi.com
Beyond the direct target, proteomic studies can reveal broader changes in cellular signaling networks. nih.govfrontiersin.org For example, the downregulation of STAT3 target genes at the mRNA level would be expected to lead to a corresponding decrease in the abundance of the encoded proteins, such as Cyclin D1 and Mcl-1. Quantitative proteomic approaches, like iTRAQ or TMT labeling followed by mass spectrometry, can provide a global and quantitative assessment of these protein-level changes. mdpi.commdpi.com These analyses can also identify alterations in other PTMs, such as ubiquitination or acetylation, which play crucial roles in protein stability and function. frontiersin.orgnih.gov
| Protein | Modification | Function | Effect of this compound |
|---|---|---|---|
| JAK1 | Phosphorylation | Signal Transduction | Decreased |
| STAT3 | Phosphorylation | Transcription Factor | Decreased |
| Cyclin D1 | Expression Level | Cell Cycle Regulation | Decreased |
| Mcl-1 | Expression Level | Apoptosis Inhibition | Decreased |
| p21 | Expression Level | Cell Cycle Inhibition | Increased |
Preclinical Pharmacological and Biological Efficacy Investigations of Incb052793
In Vitro Pharmacodynamic Characterization of INCB052793 in Disease Models
Dose-Dependent Inhibition of Malignant Cell Growth by this compound in Various Cell Lines
This compound has demonstrated significant dose-dependent inhibition of malignant cell growth in several multiple myeloma cell lines. Single-agent this compound significantly inhibited the viability of MM cell lines such as RPMI-8226 and U266 researchgate.netnih.gov. Furthermore, this compound inhibited the growth of the INA-6 MM cell line with an IC50 value of 238 ± 29 nM clinicaltrials.gov. The compound has been shown to reduce proliferation across a range of MM cell lines researchgate.net.
Table 1: In Vitro Inhibition of Multiple Myeloma Cell Lines by this compound
| Cell Line | Effect Observed | IC50 (nM) | Reference |
| RPMI-8226 | Significant inhibition of cell viability | Not specified | researchgate.netnih.gov |
| U266 | Significant inhibition of cell viability | Not specified | researchgate.netnih.gov |
| INA-6 | Inhibition of growth | 238 ± 29 | clinicaltrials.gov |
| MM.1S | Decreased viability in combination studies | Not specified | aacrjournals.org |
| IM-9 | Not directly specified for single agent this compound, but relevant to JAK pathway studies | Not specified | plos.orgmdpi.comnih.gov |
Synergistic and Additive Effects of this compound in Combination with Established Preclinical Agents
Combination studies have revealed that this compound can enhance the anti-myeloma effects of other agents, leading to greater inhibition of cell viability compared to single-agent treatments researchgate.netnih.govresearchgate.net.
This compound has shown enhanced anti-myeloma effects when combined with proteasome inhibitors such as bortezomib (B1684674) and carfilzomib (B1684676) researchgate.netnih.gov. In vitro, combinations of this compound with carfilzomib or bortezomib synergistically inhibited the viability of RPMI-8226 and U266 cell lines aacrjournals.org. Specifically, this compound combined with bortezomib was observed to induce apoptosis in primary multiple myeloma cells researchgate.net. In in vivo xenograft models, tumor-bearing mice treated with combinations of this compound and either carfilzomib or bortezomib exhibited significantly smaller tumors compared to those treated with single agents nih.govmultiplemyelomahub.com.
The combination of this compound with glucocorticosteroids like dexamethasone (B1670325) has also demonstrated enhanced anti-myeloma effects researchgate.netnih.gov. Preclinical studies indicate that JAK inhibitors, including this compound, can restore the sensitivity of MM cells to dexamethasone. This is attributed to the ability of JAK/STAT inhibition to overcome dexamethasone resistance, which is often conferred by the activation of the JAK/STAT pathway researchgate.netresearchgate.net. The combination of this compound with dexamethasone has been shown to reduce the proliferation of MM cell lines and primary tumor cells researchgate.net. In vivo, mice bearing MM tumors treated with this compound in combination with dexamethasone showed significantly reduced tumor volumes compared to single-agent treatments nih.govmultiplemyelomahub.com.
Combinatorial studies with immunomodulatory agents have also been conducted. While this compound combined with lenalidomide (B1683929) or pomalidomide (B1683931) did not consistently show synergistic inhibition of MM cell line growth in vitro, significant effects were observed in vivo aacrjournals.org. Tumor-bearing mice receiving doublets of this compound with lenalidomide or pomalidomide demonstrated superior inhibition of tumor growth compared to doublets of dexamethasone with lenalidomide or pomalidomide aacrjournals.org. The most significant effect on tumor growth was observed with triple combinations involving this compound, dexamethasone, and either lenalidomide or pomalidomide aacrjournals.org.
Table 2: Summary of this compound Combination Effects in Preclinical Multiple Myeloma Models
| Combination Agent | Cell Lines / Models Studied | Effect Observed (In Vitro) | Effect Observed (In Vivo) | Reference |
| Bortezomib | RPMI-8226, U266, Primary MM cells | Synergistic inhibition of viability, apoptosis induction | Significant reduction in tumor volume | researchgate.netnih.govaacrjournals.orgmultiplemyelomahub.com |
| Carfilzomib | RPMI-8226, U266 | Synergistic inhibition of viability | Significant reduction in tumor volume | nih.govaacrjournals.orgmultiplemyelomahub.com |
| Dexamethasone | MM cell lines, Primary MM cells | Reduced proliferation, restored sensitivity to dexamethasone | Significant reduction in tumor volume | researchgate.netnih.govresearchgate.netmultiplemyelomahub.com |
| Lenalidomide | MM cell lines | Not consistently synergistic on cell line growth | Superior tumor growth inhibition as doublet; most significant in triple combination with DEX | nih.govaacrjournals.orgmultiplemyelomahub.com |
| Pomalidomide | MM cell lines | Not consistently synergistic on cell line growth | Superior tumor growth inhibition as doublet; most significant in triple combination with DEX | aacrjournals.org |
| Cyclophosphamide | RPMI-8226, U266, MM1S | Synergistic inhibition of viability | Not specified | aacrjournals.org |
| Melphalan | RPMI-8226, U266, MM1S | Synergistic inhibition of viability | Not specified | aacrjournals.org |
| Bendamustine | RPMI-8226, U266 | Synergistic inhibition of viability | Not specified | aacrjournals.org |
Effects of this compound on Primary Patient-Derived Malignant Cells
This compound has demonstrated significant inhibition of cell viability in primary multiple myeloma cells obtained directly from patients researchgate.netnih.govmultiplemyelomahub.com. This inhibitory effect was further enhanced when this compound was combined with other anti-myeloma agents, including proteasome inhibitors and glucocorticosteroids researchgate.netnih.govmultiplemyelomahub.com. Specifically, the combination of this compound with bortezomib was shown to induce apoptosis in primary MM cells researchgate.net. Additionally, JAK inhibitors, including this compound, reduced the proliferation of primary tumor cells derived from MM patients, with a more pronounced effect observed when combined with lenalidomide or dexamethasone researchgate.net.
In Vivo Efficacy Studies of this compound in Animal Models of Disease
Preclinical in vivo studies are crucial for assessing the therapeutic potential of novel compounds before clinical translation. This compound has been extensively evaluated in relevant animal models, primarily focusing on its impact on tumor growth in multiple myeloma.
Development and Validation of Relevant Preclinical Xenograft Models (e.g., Human Multiple Myeloma xenograft in SCID mice)
To investigate the in vivo efficacy of this compound, human multiple myeloma xenograft models established in severe combined immunodeficient (SCID) mice have been utilized mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgwikidata.orglabshare.cnmims.com. A prominent model employed for these investigations is the LAGκ-1A human multiple myeloma xenograft, which involves subcutaneously injecting human MM cell lines into SCID mice to mimic tumor growth and progression mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orgwikidata.orglabshare.cnmims.comnih.gov. These models provide a valuable platform for evaluating the anti-tumor activity of therapeutic agents in a living system.
Monotherapy Efficacy of this compound on Tumor Growth Inhibition in Vivo
As a single agent, this compound demonstrated significant inhibition of tumor growth in the LAGκ-1A human multiple myeloma xenograft model in SCID mice mims.comwikipedia.orgwikipedia.org. Mice treated with this compound exhibited notable reductions in tumor volume. For instance, a dose of 30 mg/kg led to significant tumor volume reductions observed consistently from day 28 through day 63 post-tumor implantation. A lower dose of 10 mg/kg also showed anti-tumor effects, specifically on days 56 and 63 mims.comwikipedia.orgwikipedia.org. These findings underscore the intrinsic anti-tumor capabilities of this compound as a monotherapy in a preclinical setting.
Table 1: Monotherapy Efficacy of this compound on Tumor Volume Reduction in LAGκ-1A Xenograft Model
| Dose (mg/kg) | Observed Anti-Tumor Effects (Days Post-Implantation) |
| 30 | Significant tumor volume reductions on days 28, 35, 42, 49, 56, and 63 mims.comwikipedia.orgwikipedia.org |
| 10 | Anti-tumor effects observed on days 56 and 63 mims.comwikipedia.orgwikipedia.org |
Combination Efficacy of this compound with Other Agents on Tumor Regression in Vivo
The efficacy of this compound was further enhanced when combined with other established anti-multiple myeloma agents. Tumor-bearing mice receiving combination treatments of this compound with proteasome inhibitors such as carfilzomib or bortezomib, or with immunomodulatory agents like dexamethasone or lenalidomide, showed significantly smaller tumors compared to mice treated with vehicle control or single agents mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orglabshare.cnmims.com. Specifically, the combination of this compound with lenalidomide or dexamethasone significantly inhibited tumor growth in LAGκ-1A xenograft tumors in mice, with these effects becoming significant from day 35 post-tumor implantation and continuing weekly thereafter until study termination labshare.cn. This synergistic activity highlights the potential of this compound in combination regimens to overcome resistance and improve therapeutic outcomes in multiple myeloma. mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orglabshare.cnmims.com
Table 2: Combination Efficacy of this compound with Anti-MM Agents on Tumor Regression
| Combination Agent | Observed Efficacy in Xenograft Models |
| Carfilzomib | Significantly smaller tumors compared to single agents and vehicle control mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orglabshare.cnmims.com |
| Bortezomib | Significantly smaller tumors compared to single agents and vehicle control mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orglabshare.cnmims.com |
| Dexamethasone | Significantly smaller tumors, with effects observed from day 35 post-implantation mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orglabshare.cnmims.com |
| Lenalidomide | Significantly smaller tumors, with effects observed from day 35 post-implantation mims.comwikipedia.orgwikipedia.orgfishersci.cawikipedia.orglabshare.cnmims.com |
Investigation of Pharmacodynamic Biomarkers of Response in Preclinical Animal Models
Pharmacodynamic (PD) biomarkers serve as molecular indicators of a drug's effect on its target within an organism, linking drug regimen to target engagement and biological response wikipedia.orgnih.govguidetopharmacology.org. In preclinical drug development, PD biomarkers are crucial for understanding the mechanism of action, making informed decisions on compound progression, selecting rational combination therapies, and optimizing treatment schedules wikipedia.orgnih.gov. For this compound, as a selective JAK1 inhibitor, its mechanism involves inhibiting JAK1 phosphorylation, which subsequently interferes with JAK-dependent signaling and cellular proliferation uni.lu. While the general importance of identifying such biomarkers is well-recognized in preclinical research to tailor therapeutics for specific patient populations and cancer indications nih.gov, specific detailed findings regarding the investigation of distinct pharmacodynamic biomarkers of response for this compound in preclinical animal models were not extensively elaborated upon in the provided information. However, the known mechanism of action implies that downstream effectors of the JAK-STAT pathway could serve as potential indicators of drug activity.
Investigation of this compound's Impact on Hematopoiesis and Thrombopoiesis in Preclinical Systems
The Janus kinase (JAK) pathway plays a critical role in hematopoiesis, the process of blood cell formation fishersci.comnih.gov. Given that JAK inhibitors can affect various hematopoietic lineages, the impact of this compound on blood cell production, particularly platelets, has been a subject of preclinical investigation.
Analysis of Megakaryopoiesis Impairment in Murine Models
Clinical studies involving this compound have reported the occurrence of thrombocytopenia (low platelet count) within two weeks of treatment fishersci.com. Preclinical investigations in murine models have shed light on the underlying mechanisms of this observation. It has been determined that thrombocytopenia following treatment with the JAK1 inhibitor this compound is a result of a combined impairment of both megakaryopoiesis (the process of megakaryocyte development) and thrombopoiesis (platelet production) fishersci.comnih.gov. Despite this impairment in production, the platelets that are released appear to be intact fishersci.com.
Quantitative analyses in preclinical settings have provided specific insights into the extent of this impairment. When exposed to the JAK1-selective inhibitor at an IC90 concentration, the number of large megakaryocyte (Meg) colonies was reduced to 47% ± 8% of the untreated control in semisolid growth conditions. Similarly, in liquid growth conditions, the total number of megakaryocytes observed was reduced to 45% ± 8% of the untreated controls fishersci.com. Furthermore, the total number of healthy, in vitro-released, platelet-like particles (PLPs) collected from cultures exposed to the JAK1 inhibitor was reduced to 57% ± 14% of the control, a decrease that mirrored the reduction in megakaryocyte yield fishersci.com.
Table 3: Impact of this compound (JAK1-selective inhibitor at IC90) on Megakaryopoiesis and Thrombopoiesis
| Parameter | Reduction/Change Compared to Untreated Control |
| Large Megakaryocyte Colony Number (semisolid) | 47% ± 8% of control fishersci.com |
| Megakaryocyte Number (liquid) | 45% ± 8% of control fishersci.com |
| In vitro-Released Platelet-Like Particles | 57% ± 14% of control fishersci.com |
These findings indicate that this compound's impact on platelet counts stems from a direct effect on the early stages of megakaryocyte development and subsequent platelet formation.
Assessment of Thrombopoiesis Disturbances in Murine Models
This compound, a selective JAK1 inhibitor, has been observed to induce thrombocytopenia in patients within two weeks of clinical study initiation. Investigations into the basis of this thrombocytopenia involved comparative studies with INCB026115, a JAK2/1 inhibitor. The thrombocytopenia associated with this compound is attributed to a combined impairment of both megakaryopoiesis and thrombopoiesis, even though the released platelets appear intact. nih.govnih.gov
In in vitro studies, cultures exposed to the JAK1 inhibitor demonstrated a reduction in the total number of healthy, released platelet-like particles (PLPs) to 57±14% of the control. This reduction was comparable to the observed decrease in megakaryocyte (Meg) yield. nih.gov Furthermore, megakaryocytes treated with the JAK1 inhibitor, when infused into NSG mice, resulted in approximately 50% fewer released human platelets, despite these platelets retaining their health and responsiveness to agonists. nih.gov
In contrast, the JAK2/1 inhibitor, INCB026115, exhibited a more pronounced effect on inhibiting megakaryopoiesis. At its IC90 concentration, INCB026115 completely inhibited the development of large megakaryocyte colonies and reduced the number of small colonies to 43±14% of the untreated control. nih.gov Under liquid growth conditions, the number of megakaryocytes observed on Day 12 in the presence of INCB026115 was 20±9% of untreated controls, yet these cultures showed a 132±28% higher percentage of megakaryocytes with ploidy levels of ≥8N. nih.gov
Table 1: Comparative Effects of JAK1 and JAK2/1 Inhibitors on Megakaryopoiesis and Thrombopoiesis
| Inhibitor Type | Effect on Megakaryopoiesis | Effect on Thrombopoiesis | Platelet-like Particles (PLPs) / Released Platelets | Megakaryocyte (Meg) Yield | Megakaryocyte Ploidy (≥8N) |
| JAK1 Inhibitor (this compound) | Impaired nih.govnih.gov | Impaired nih.govnih.gov | Reduced to 57±14% of control (in vitro PLPs) nih.gov; ~50% lower released human platelets (in vivo) nih.gov | Decreased nih.gov | Not specified |
| JAK2/1 Inhibitor (INCB026115) | More robust inhibition nih.gov | Not specified | Not specified | Fully inhibited large colonies; small colonies reduced to 43±14% of control (at IC90) nih.gov | 132±28% higher % (under liquid growth) nih.gov |
Elucidation of Molecular Pathways Underlying Hematologic Effects of JAK1 Inhibition
This compound functions as an orally bioavailable inhibitor that specifically targets and inhibits the phosphorylation of JAK1. This action interferes with JAK-dependent signaling pathways, which can lead to an inhibition of cellular proliferation in tumor cells that overexpress JAK1. cancer.gov The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway is a critical mediator of cytokine activity and is frequently dysregulated in various tumor cell types. cancer.gov
JAK1 plays a significant role in interleukin-6 (IL-6) signaling. The JAK-STAT pathway is constitutively activated in multiple myeloma through the dysregulated signaling of cytokines such as IL-6. This activation contributes to the proliferation, growth, and survival of malignant cells, as well as the development of drug resistance.
Despite insights into the general mechanism of JAK1 inhibition, the precise molecular pathways blocked by this compound that are crucial for thrombopoiesis still require further definition. nih.govnih.gov It is known that both JAK1 and JAK2 are involved in the regulation of thrombopoietin (TPO) production. nih.gov Further studies are necessary to investigate the influence of JAK inhibitors on TPO production from both liver hepatocytes and bone marrow stromal cells, as these are sources of TPO. nih.gov
Structure Activity Relationship Sar and Medicinal Chemistry Research on Incb052793
Design and Synthetic Strategies for INCB052793 and its Chemical Analogs
Comprehensive SAR Studies to Optimize JAK1 Selectivity and Potency
This compound has demonstrated consistent pharmacological activity in cell-based assays, exhibiting IC50 values typically ranging from 100 nM to 250 nM. clinicaltrials.gov Crucially, it displays significant selectivity for JAK1 over other JAK family members, with approximately 100-fold selectivity for JAK1 versus other JAKs. clinicaltrials.gov This selectivity is a key aspect of its therapeutic potential, as inhibiting JAK1 can achieve efficacy while potentially minimizing side effects associated with broader JAK inhibition. nih.gov
Despite these reported selectivity and potency figures, comprehensive, detailed structure-activity relationship (SAR) studies that explicitly outline how specific chemical modifications to the this compound structure lead to changes in its JAK1 selectivity and potency, along with corresponding data tables, are not publicly detailed in the available sources. SAR studies are fundamental in drug discovery, allowing scientists to understand how structural changes affect biological activity and to design compounds with improved properties. mdpi.comresearchgate.net Such studies typically involve the synthesis and testing of a series of structurally related compounds to identify features associated with increased or decreased activity. walisongo.ac.id However, for this compound, these specific detailed SAR findings are not publicly accessible.
Identification of Key Pharmacophoric Features for this compound's Biological Activity
Pharmacophoric features represent the essential steric and electronic characteristics of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger or block its biological response. researchgate.netgoogle.com While the concept of pharmacophore modeling is widely applied in drug discovery to identify key features responsible for protein inhibition google.com, the specific pharmacophoric features identified for this compound's biological activity as a JAK1 inhibitor are not explicitly described in the public domain. Research often involves developing pharmacophore models to guide the search for new inhibitors or to understand binding modes medkoo.comgoogle.com, but the particular features for this compound remain undisclosed in the provided information.
Advanced Research Methodologies and Techniques Applied in Incb052793 Studies
Biochemical and Biophysical Approaches for Target Engagement and Pathway Analysis
Biochemical and biophysical methods are crucial for confirming the direct interaction of INCB052793 with its intended target, JAK1, and for analyzing the downstream signaling pathways affected. This compound is characterized as a selective JAK1 inhibitor, implying its primary action involves modulating the activity of this enzyme wikidata.orgprobes-drugs.org.
Target Engagement Assays: Techniques such as the Cellular Thermal Shift Assay (CETSA) are widely utilized to validate drug binding to target proteins within a cellular context uni.lumims.comguidetopharmacology.org. CETSA is based on the principle that ligand binding can alter a protein's thermal stability, making it more resistant to denaturation and precipitation upon heating mims.com. This method allows for the direct monitoring of drug-target interactions under physiological conditions, providing insights into drug transport, activation, and potential off-target effects mims.comguidetopharmacology.org. While specific CETSA data for this compound were not detailed in the provided search results, such biophysical assays are fundamental for confirming the intracellular engagement of JAK inhibitors with JAK1 uni.lu. Affinity Selection Mass Spectrometry (ASMS) is another label-free biophysical method used for studying protein-ligand interactions and assessing early target engagement uni.lu.
Pathway Analysis: The primary pathway implicated in the action of this compound is the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway probes-drugs.org. Studies have shown constitutive activation of the JAK-STAT pathway in multiple myeloma, often through dysregulated signaling of cytokines like interleukin-6 (IL-6) wikidata.org. Research on this compound has demonstrated its ability to inhibit the viability of MM cells, which is consistent with its role as a JAK1 inhibitor modulating this critical pathway wikidata.org. Inhibition of JAK proteins, including JAK1, can enhance the anti-MM effects of other therapeutic agents and has been shown to decrease STAT activation, cell proliferation, and cell survival in preclinical models. For instance, studies with other JAK inhibitors have shown suppression of STAT3 activity and expression, along with downstream proteins like c-Myc, Bcl-xL, Mcl-1, cyclin D1, and cyclin D3, which are relevant to cell proliferation and survival.
Advanced Cell Biology Techniques (e.g., Flow Cytometry, High-Content Imaging)
Cellular assays are indispensable for evaluating the direct effects of this compound on malignant cells, including cell viability, proliferation, and apoptosis.
Cell Viability and Proliferation Assays: Studies investigating this compound have shown significant inhibition of cell viability in primary multiple myeloma cells and established MM cell lines, such as RPMI8226 and U266, when treated with single-agent this compound wikidata.org. This inhibitory effect was further enhanced when this compound was combined with other anti-MM agents, including proteasome inhibitors (e.g., carfilzomib (B1684676), bortezomib) and glucocorticosteroids (e.g., dexamethasone) wikidata.org.
Apoptosis and Cell Cycle Analysis: The combination of this compound with proteasome inhibitors like carfilzomib or bortezomib (B1684674) markedly increased the proportion of apoptotic and necrotic myeloma tumor cells in the RPMI8226 cell line. Similar results were observed with fresh tumor cells from MM patients, where these doublet combinations led to a higher percentage of total cell death (early and late apoptosis and necrosis) compared to single-agent treatments. Techniques such as flow cytometry are routinely employed to quantify cell cycle distribution (e.g., G0/G1 phase arrest) and detect apoptotic markers (e.g., Annexin V positivity) within cell populations.
Flow Cytometry: This high-throughput technique allows for the rapid analysis of individual cells in suspension, enabling the quantification of fluorescently tagged markers, cell size (forward scatter), and internal complexity (side scatter). It is used to identify and segment cellular populations, quantify protein expression, and assess cellular functions like phagocytosis. In the context of this compound, flow cytometry would be critical for detailed analysis of cell death mechanisms and changes in cell populations.
High-Content Imaging (HCI): HCI platforms combine automated microscopy with image analysis software to acquire and analyze large numbers of images from cellular assays, providing quantitative data on various cellular parameters at a single-cell level. This technique is particularly useful for studying complex cellular phenotypes, such as morphological changes, protein translocation, and cell-cell interactions, often complementing flow cytometry by providing spatial information.
Sophisticated In Vivo Animal Modeling and Imaging Techniques
Preclinical in vivo studies using animal models are essential for evaluating the efficacy of this compound in a complex biological system and for understanding its effects on tumor growth and progression.
Animal Models: Research on this compound has utilized multiple myeloma xenograft models, typically established in severe combined immunodeficient (SCID) mice wikidata.org. These models involve implanting human MM cells into immunocompromised mice, allowing the study of human tumor growth and response to therapy in a living organism wikidata.org.
In Vivo Efficacy Studies: In these xenograft models, single-agent this compound demonstrated a reduction in tumor growth wikidata.org. Furthermore, combinations of this compound with other anti-MM agents, such as carfilzomib, bortezomib, dexamethasone (B1670325), or lenalidomide (B1683929), resulted in significantly reduced tumor volumes compared to vehicle control and single-agent treatments wikidata.org. For instance, a study reported significant tumor volume reduction in mice receiving this compound at doses of 30 mg/kg on days 28, 35, 42, 49, 56, and 63, with 10 mg/kg also showing significant anti-tumor effects on days 56 and 63 wikidata.org.
| Treatment Group | Tumor Volume Reduction (Days 28-63) |
| This compound (30 mg/kg) | Significant reduction wikidata.org |
| This compound (10 mg/kg) | Significant anti-tumor effects wikidata.org |
| This compound + Carfilzomib | Significantly reduced tumors wikidata.org |
| This compound + Bortezomib | Significantly reduced tumors wikidata.org |
| This compound + Dexamethasone | Significantly reduced tumors wikidata.org |
| This compound + Lenalidomide | Significantly reduced tumors wikidata.org |
| Vehicle Control / Single Agents | Less effective / No significant reduction wikidata.org |
In Vivo Imaging Techniques: Advanced imaging modalities are increasingly integrated into preclinical animal studies to non-invasively monitor tumor progression, therapeutic response, and biodistribution of compounds. These include macroscopic techniques like Magnetic Resonance Imaging (MRI), Positron Emission Tomography (PET), and Computed Tomography (CT), which offer detailed anatomical and functional information. Optical imaging techniques, such as bioluminescence and fluorescence, are also widely used for non-invasive monitoring of tumor growth and cell migration in small animal models by detecting light signals from labeled cells. While the specific imaging techniques used in the published this compound xenograft studies were not explicitly detailed beyond general mentions of "imaging techniques", the field commonly employs these methods to gain comprehensive insights into drug efficacy and pharmacodynamics in living systems.
Computational Chemistry and Molecular Modeling for Mechanism Prediction and Analog Design
Computational chemistry and molecular modeling play a vital role in modern drug discovery by providing theoretical insights into molecular structures, interactions, and properties. These methods can be employed to predict mechanisms of action and guide the design of novel chemical entities or analogs.
Molecular Structure and Properties: Computational chemistry methods, such as quantum chemistry and molecular mechanics/dynamics, are used to study the physicochemical and spectroscopic properties of chemical systems. This includes performing geometry optimizations, scanning potential energy surfaces, and vibrational analysis.
Mechanism Prediction and Drug Design: Molecular modeling, including techniques like molecular docking, can predict how a compound like this compound interacts with its target protein (JAK1) at an atomic level. This helps in understanding the binding mode, identifying key interactions (e.g., hydrogen bonds), and predicting the compound's inhibitory mechanism. Such insights are crucial for optimizing lead compounds and designing new analogs with improved potency, selectivity, or pharmacokinetic properties. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) analysis can also be performed to predict the drug-like properties and potential liabilities of compounds early in the discovery process. While specific computational studies on this compound were not found in the search results, these methodologies are routinely applied in the development of selective kinase inhibitors, contributing to the rational design of therapeutic agents.
Omics-Based Methodologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Profiling
Omics-based methodologies represent high-throughput approaches that provide a holistic view of biological systems by analyzing large sets of biomolecules. Integrating these data types offers a comprehensive understanding of drug effects and disease mechanisms.
Transcriptomics: This field focuses on the entire collection of RNA transcripts in a cell or tissue, providing insights into gene expression levels. By analyzing changes in messenger RNA (mRNA) levels, researchers can identify genes whose expression is modulated by this compound treatment, thereby revealing affected biological pathways and potential biomarkers. Next-generation sequencing is a key technology used for transcriptomics studies.
Proteomics: Proteomics involves the study of the complete set of proteins present in a cell or tissue. This includes analyzing protein expression levels, post-translational modifications, cellular localization, and protein-protein interactions. Mass spectrometry is a common technique employed in proteomics. For this compound, proteomic analysis could reveal how its JAK1 inhibition translates into changes in protein abundance or phosphorylation states, particularly within the JAK-STAT pathway and its downstream effectors.
Metabolomics: This methodology analyzes the complete set of low molecular weight metabolites (e.g., amino acids, organic acids, lipids, sugars) within a biological system. Metabolomics provides a snapshot of the metabolic state of cells or organisms and can reveal how a compound like this compound impacts cellular metabolism. Mass spectrometry is also crucial for metabolomics studies.
Integrated Multi-Omics Approaches: Combining data from transcriptomics, proteomics, and metabolomics allows for a more comprehensive and integrated understanding of biological processes and drug responses. For example, co-expression analysis, metabolite-gene networks, and pathway enrichment analysis can be performed to identify complex patterns and interactions that might be missed by single-omics analyses. While specific multi-omics studies for this compound were not detailed in the provided search results, these integrated strategies are increasingly applied in drug discovery to identify novel biomarkers, understand drug resistance mechanisms, and develop more tailored therapeutic approaches.
Future Directions and Unanswered Questions in Incb052793 Academic Research
Exploration of Novel Disease Indications and Biological Contexts for INCB052793 Research
Current academic research on this compound has predominantly focused on its efficacy in preclinical models of multiple myeloma (MM) researchgate.netnih.govmultiplemyelomahub.com. Despite promising preclinical data in MM, a Phase I/II clinical trial investigating this compound in solid tumors was terminated due to a lack of efficacy, indicating a need for more targeted exploration beyond MM researchgate.net.
The broader role of JAK/STAT pathway activation in various solid tumors suggests potential avenues for this compound researchgate.netresearchgate.netnih.gov. Preclinical studies have shown that JAK inhibitors can decrease STAT activation, cell proliferation, and cell survival in solid tumor cell lines, and inhibit tumor growth in in vivo models researchgate.netresearchgate.net. For instance, JAK1 mutations have been identified in hepatocellular carcinoma (HCC) patient tumors nih.gov. Furthermore, other selective JAK1 inhibitors, such as filgotinib, have demonstrated anti-inflammatory effects and reduced STAT3 activation in non-small cell lung cancer (NSCLC) cells, suggesting that this compound could be investigated in similar contexts where JAK1 is a key oncogenic driver nih.gov. The demonstrated role of JAK signaling in the direct and indirect growth of MM, as well as its involvement in downregulating anti-tumor immune responses, also highlights the potential for this compound in modulating immune responses in various cancer types researchgate.netnih.gov.
Addressing Methodological Challenges and Refining Preclinical Models for this compound Studies
Preclinical investigations into this compound have largely relied on in vitro studies using MM cell lines (e.g., RPMI8226, U266) and primary MM cells, alongside in vivo xenograft models (e.g., LAGκ-1A in SCID mice) researchgate.netnih.govmultiplemyelomahub.com. While these models have successfully demonstrated the anti-MM activity of this compound, the clinical trial termination in solid tumors underscores potential limitations in the translatability of these preclinical findings researchgate.net.
Future research efforts should prioritize the refinement of preclinical models to more accurately recapitulate the complexities of human diseases. This includes the increased utilization of patient-derived xenograft (PDX) models, which can better preserve tumor heterogeneity and microenvironmental interactions relevant to human pathology startresearch.com. The development of advanced in vitro models that incorporate the bone marrow microenvironment and various immune cell populations could also offer a more comprehensive understanding of this compound's intricate biological effects plos.org. Methodological improvements should also encompass the standardization of preclinical study designs, the identification of more robust predictive biomarkers, and the evaluation of combination therapies within these refined models.
Elucidating Mechanisms of Acquired Resistance to JAK1 Inhibition in Preclinical Settings
Acquired resistance poses a significant challenge to the long-term efficacy of targeted therapies, including kinase inhibitors tandfonline.comspringernature.com. Although specific acquired resistance mechanisms directly linked to this compound are not extensively documented in available research, broader insights from other JAK inhibitors are highly relevant.
Resistance to ATP-competitive JAK inhibitors can arise from the acquisition of novel inhibitor-resistant mutations within JAK1 (e.g., V658F, F958C) and JAK2 (e.g., Y931C, G993A) springernature.comhaematologica.org. These mutations can lead to persistent JAK phosphorylation even in the continuous presence of the inhibitor haematologica.org. Therefore, a critical area for future preclinical research involves investigating whether similar resistance mechanisms emerge following prolonged exposure to this compound. This could be achieved through in vitro mutagenesis screens or by analyzing resistant cell lines derived from long-term this compound treatment. A thorough understanding of these resistance mechanisms is paramount for developing effective strategies to overcome them, such as the design of next-generation inhibitors or optimized combination therapies.
Identifying Gaps in Current Understanding of this compound's Comprehensive Biological Footprint
This compound functions as a selective JAK1 inhibitor, primarily disrupting JAK-dependent signaling and inhibiting cellular proliferation in JAK1-overexpressing tumor cells cancer.gov. Preclinical studies have demonstrated its ability to decrease cell viability and inhibit tumor growth in MM, with enhanced effects observed when combined with other anti-MM agents researchgate.netnih.govmultiplemyelomahub.com. However, a comprehensive understanding of this compound's broader biological footprint beyond its direct JAK1 inhibition in MM remains incomplete.
Key gaps in current understanding include:
Off-target effects: Further research is needed to determine if this compound modulates other kinases or pathways at therapeutically relevant concentrations, which could contribute to its effects.
Immunomodulatory effects: While JAK inhibition can downregulate anti-tumor immune responses researchgate.netnih.gov, a more detailed understanding of how this compound specifically impacts various immune cell populations and their functions is required. For instance, JAK1 inhibition in acute myeloid leukemia (AML) cells has been shown to increase their resistance to T cell-mediated killing by limiting ICAM-1 upregulation, highlighting a complex interplay with the immune system that warrants further investigation for this compound aacrjournals.org.
Impact on the tumor microenvironment: The influence of this compound on stromal cells, angiogenesis, and other components of the tumor microenvironment, beyond its direct effects on tumor cells, needs to be thoroughly explored.
Long-term biological consequences: Most preclinical studies have limited durations. Investigating the long-term biological consequences of sustained JAK1 inhibition by this compound is essential for a complete understanding of its profile.
Translational Preclinical Research Avenues for this compound and Related JAK1 Inhibitors
Translational research is crucial for bridging the gap between fundamental scientific discoveries and their clinical application dkfz.deangelinipharma.combraincanada.ca. For this compound, several key translational preclinical research avenues exist:
Biomarker Identification: A critical area involves identifying predictive biomarkers that can accurately identify patients most likely to respond to this compound, as well as those who may develop resistance. This could involve analyzing baseline JAK/STAT pathway activation status, specific genetic mutations, or cytokine profiles nih.govoncotarget.com.
Combination Strategies: Further investigation and optimization of combination therapies with this compound are vital. Preclinical studies have already demonstrated enhanced anti-MM effects when this compound is combined with proteasome inhibitors (e.g., carfilzomib (B1684676), bortezomib) and glucocorticosteroids (e.g., dexamethasone) researchgate.netnih.govmultiplemyelomahub.com. Future research should explore novel combinations with immunotherapies (given that JAK inhibitors can sensitize cells to immunotherapy researchgate.netgoogle.com) or other targeted agents across various cancer types.
Repurposing and Repositioning: Given its selective JAK1 inhibition, exploring this compound's potential in other diseases where JAK1 plays a significant role, such as inflammatory or autoimmune conditions, represents a promising avenue for drug repurposing.
Next-Generation Inhibitor Design: Insights gained from this compound's preclinical profile, particularly any observed resistance mechanisms, can inform the rational design of next-generation JAK1 inhibitors with improved efficacy or properties that circumvent resistance.
Reverse Translational Research: Analyzing data from clinical trials, even those that were terminated, can generate new hypotheses for preclinical studies. This "reverse translational" approach can help understand why certain clinical outcomes occurred and guide the design of preclinical experiments to address those specific gaps in knowledge dkfz.de.
Q & A
Basic Research Questions
Q. How can researchers formulate a robust research question on INCB052793’s mechanism of action using established frameworks?
- Methodological Answer : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define variables (e.g., "In cancer cell lines [P], how does this compound [I] compare to standard inhibitors [C] in modulating JAK/STAT signaling [O] over 72 hours [T]?"). Complement this with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with practical and ethical constraints .
Q. What methodologies are recommended for conducting a systematic literature review on this compound’s molecular targets?
- Methodological Answer :
Database Selection : Use specialized repositories (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (JAK inhibitor OR pharmacokinetics)") .
Source Prioritization : Prioritize primary literature (peer-reviewed articles, clinical trial registries) over reviews to avoid secondary biases .
Data Extraction : Tabulate findings (e.g., IC50 values, assay types) to identify gaps, such as understudied targets like PI3Kδ .
Q. What critical factors should guide the design of in vitro experiments to assess this compound’s pharmacokinetic properties?
- Methodological Answer :
- Dose Range : Use log-fold dilutions (e.g., 1 nM–10 µM) to capture EC50/IC50 curves, accounting for solubility limits in DMSO .
- Control Groups : Include vehicle controls and comparator compounds (e.g., ruxolitinib for JAK inhibition) .
- Replicability : Plan triplicate runs with staggered timings to mitigate plate-specific variability .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?
- Methodological Answer :
Data Triangulation : Cross-validate in vitro findings with pharmacokinetic/pharmacodynamic (PK/PD) models (e.g., compartmental modeling of plasma concentrations) .
Tissue-Specific Factors : Assess protein binding, metabolic stability (e.g., liver microsome assays), and tissue penetration using mass spectrometry .
Confounder Analysis : Evaluate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
Q. What advanced statistical methods address dose-response analysis of this compound in preclinical studies with limited sample sizes?
- Methodological Answer :
- Bayesian Hierarchical Models : Pool data across experiments to estimate posterior distributions of efficacy parameters (e.g., EC90) while accounting for inter-study variability .
- Bootstrapping : Resample small datasets (n < 10) to generate confidence intervals for IC50 values .
- Power Analysis Retrospective : Use tools like G*Power to determine if insufficient sample size contributed to non-significant outcomes .
Q. How can multi-omics data integration elucidate this compound’s polypharmacological effects?
- Methodological Answer :
Transcriptomics + Proteomics : Combine RNA-seq (differential gene expression) with phospho-proteomics to map signaling cascades (e.g., JAK-STAT vs. unintended mTOR activation) .
Pathway Enrichment Tools : Use Ingenuity Pathway Analysis (IPA) or DAVID to identify overrepresented pathways in omics datasets .
Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to visualize off-target hubs .
Data Presentation and Validation
Q. How should researchers present raw and processed data for this compound studies to ensure reproducibility?
- Methodological Answer :
- Supplementary Appendices : Include raw data tables (e.g., absorbance values from cell viability assays) with metadata (e.g., plate maps, instrument settings) .
- Standardized Formats : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets, such as depositing in Zenodo or Gene Expression Omnibus .
- Uncertainty Quantification : Report SEM/confidence intervals for biological replicates and instrument error margins (e.g., plate reader ±5% accuracy) .
Contradictory Data Resolution
Q. What strategies resolve contradictions between published studies on this compound’s efficacy in hematologic vs. solid tumors?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies using random-effects models to assess heterogeneity (e.g., I² statistic) .
- Subgroup Analysis : Stratify results by tumor type, genetic mutations (e.g., KRAS status), or microenvironment factors (e.g., hypoxia) .
- Experimental Validation : Replicate key experiments under standardized conditions (e.g., ATCC cell lines, matched culture media) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
